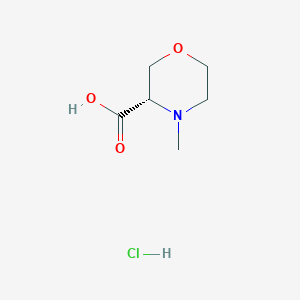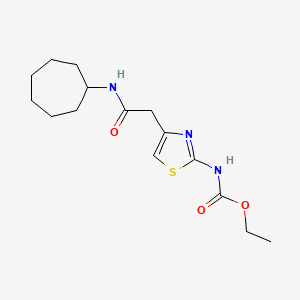
Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanistic Studies and Ethylation of Carboxylates
Research by Suzuki and Sugai (2004) explored the mechanistic aspects of cyclization reactions involving similar carbamates. They developed a new preparative method for the in situ formation of ethanediazo hydroxide, facilitating the ethylation of carboxylates under mild conditions. This study highlights the potential of utilizing ethyl carbamates in synthetic organic chemistry, particularly in the ethylation of carboxylic acids, which could be relevant for modifications of ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate (Suzuki & Sugai, 2004).
Transformations into Thiazolo[5,4-c]pyridine Derivatives
Albreht et al. (2009) demonstrated the transformation of a similar ethyl carbamate into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This research underscores the chemical flexibility of ethyl carbamates for generating biologically relevant heterocycles, suggesting potential applications in drug discovery and medicinal chemistry (Albreht et al., 2009).
Electropolymerization and Electrochromic Properties
A study by Hu et al. (2013) on the synthesis of novel donor–acceptor type monomers related to ethyl carbamates reveals their good electrochemical activity. This research could imply the utility of similar compounds in developing materials with desirable electrochromic properties for applications in smart windows and electronic displays (Hu et al., 2013).
Luminescence Performance of Copper Complexes
Research by Bai and Sun (2012) on copper complexes involving ethyl carbazole and oxadiazole moieties points to the potential use of this compound in the development of luminescent materials. These materials could find applications in optoelectronic devices and sensors, based on the improved luminescence performance through the introduction of specific substituent moieties (Bai & Sun, 2012).
Mecanismo De Acción
Target of Action
Similar thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (cox-1, cox-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
Based on the behavior of similar thiazole derivatives, it can be inferred that this compound may interact with its targets (like cox-1 and cox-2 enzymes) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
Based on the known targets of similar thiazole derivatives, it can be inferred that this compound may affect the arachidonic acid pathway . By inhibiting COX-1 and COX-2 enzymes, it could potentially disrupt the conversion of arachidonic acid to prostaglandins, leading to a reduction in inflammation.
Result of Action
Based on the known effects of similar thiazole derivatives, it can be inferred that this compound may reduce inflammation by inhibiting the production of prostaglandins .
Propiedades
IUPAC Name |
ethyl N-[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-2-21-15(20)18-14-17-12(10-22-14)9-13(19)16-11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWHANBFACCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
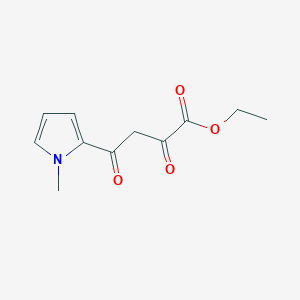
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)
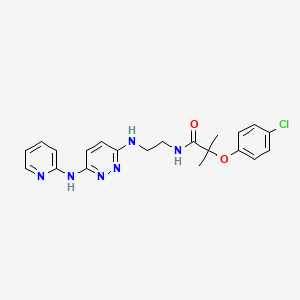
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)
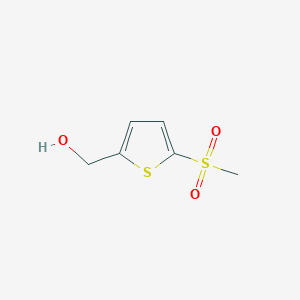

![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)
![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2508979.png)
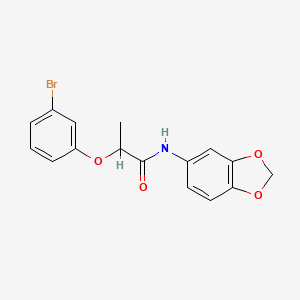
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)

![2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2508990.png)
